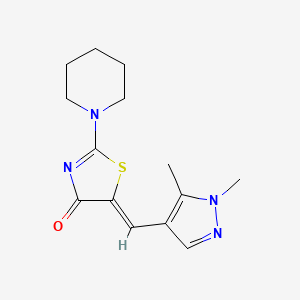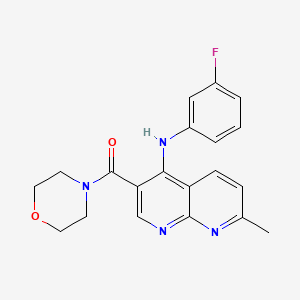![molecular formula C16H15Cl3N2O3S B2509901 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 337922-16-4](/img/structure/B2509901.png)
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide" is a chemical entity that appears to be related to various acetamide derivatives with potential therapeutic applications and interesting chemical properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can offer insights into the chemical behavior and potential applications of similar molecules.
Synthesis Analysis
The synthesis of related compounds involves the treatment of phenoxyacetamide with chlorosulfonic acid to yield sulfonyl chlorides, which are then further reacted to produce sulfonamides and sulfonohydrazides . This suggests that the synthesis of the compound might also involve steps of chlorosulfonation and subsequent reactions to introduce the sulfonyl and anilino groups. The therapeutic anilidoquinoline derivative mentioned in paper was synthesized and evaluated for its efficacy, indicating that similar compounds can be synthesized and tested for biological activities.
Molecular Structure Analysis
The molecular structure of related compounds such as 2-Bromo-N-(2-chlorophenyl)acetamide shows that the N—H bond is syn to the chloro substituent and anti to the C=O and C—Br bonds . This conformational detail could be relevant to the compound , as the orientation of substituents can significantly affect the molecule's reactivity and interactions. The crystal structure is stabilized by hydrogen bonds and halogen interactions, which could also be a feature in the compound of interest .
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of hydrogen bonds and halogen interactions, which contribute to the stability of the crystal structure . The sulfonohydrazides can undergo condensation with carbonyl compounds to form hydrazones, and in some cases, cyclization occurs to form heterocyclic rings . These reactions highlight the reactivity of the functional groups present in the molecule, which could be extrapolated to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds and halogen interactions in the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide affects its solid-state properties . The disolvate of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide with dimethyl sulfoxide shows disorder in the solvent molecules, indicating flexibility in the crystal lattice . These properties are essential for understanding the behavior of the compound under different conditions and could be relevant to the compound .
Applications De Recherche Scientifique
Crystallography and Molecular Structure
The molecular structure and crystallography of compounds related to 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide have been explored in several studies. For instance, the conformation of N—H bonds and the angle between the sulfonyl and aniline benzene rings in similar compounds have been described, providing insights into the molecular geometry and potential reactivity of these molecules (Gowda et al., 2010).
Antimicrobial Activity
The design, synthesis, and antimicrobial activity of new compounds containing segments such as β-lactam, cyclic imide, and sulfonamido group have been reported. These studies highlighted the high biological activity of these compounds against bacterial and fungal strains, suggesting the potential of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide derivatives in antimicrobial applications (Fadel & Al-Azzawi, 2021).
Synthesis and Reactivity
Research has delved into the synthesis of various derivatives of similar compounds and evaluated their antimicrobial and antifungal activities. The structural confirmation and biological activity screening of these compounds reveal their potential as promising antibacterial and antifungal agents, suggesting the applicability of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide in developing new therapeutic agents (Abbasi et al., 2020).
Chemical Reactions and Synthesis Techniques
Studies have also focused on the chemical reactions and synthesis techniques involving sulfonyl and anilino groups, key components of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide. This includes exploring the insertion of sulfur dioxide in anilines to create sulfonated oxindoles, showcasing advanced synthesis techniques and the potential for creating a wide range of derivatives with varied biological activities (Liu, Zheng, & Wu, 2017).
Mécanisme D'action
The specific mechanism of action for this compound is not provided in the search results. It’s known to be used in scientific research, possibly in the field of drug development.
Propriétés
IUPAC Name |
2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-20(2)16(22)10-21(14-6-4-3-5-12(14)18)25(23,24)15-9-11(17)7-8-13(15)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXQMVNNOUKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)





![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)



![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)


